Ethyl 3-[(2-methylpropyl)amino]propanoate
Description
Ethyl 3-[(2-methylpropyl)amino]propanoate is an ester derivative featuring a propanoate backbone substituted with a 2-methylpropyl (isobutyl) amino group.
Properties
IUPAC Name |
ethyl 3-(2-methylpropylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-4-12-9(11)5-6-10-7-8(2)3/h8,10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELJLLUGJXLXKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301276447 | |
| Record name | N-(2-Methylpropyl)-β-alanine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301276447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82560-61-0 | |
| Record name | N-(2-Methylpropyl)-β-alanine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82560-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Methylpropyl)-β-alanine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301276447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ethyl 3-[(2-methylpropyl)amino]propanoate can be synthesized through several methods. One common synthetic route involves the reaction between isobutylamine and ethyl acrylate . The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness.
Chemical Reactions Analysis
Ethyl 3-[(2-methylpropyl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 3-[(2-methylpropyl)amino]propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems or active pharmaceutical ingredients.
Industry: Utilized in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of ethyl 3-[(2-methylpropyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering metabolic processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following table and discussion highlight key structural analogs and their functional differences:
Functional and Structural Differences
Amino vs. Thio Substituents
- This compound and Ethyl 3-(methylthio)propanoate differ in their substituents (amino vs. thioether groups). The methylthio group in the latter enhances its volatility and aroma potency, making it a critical contributor to pineapple and melon aromas .
Branching and Chain Length
- Ethyl 2-methylbutanoate exhibits a branched ester chain, which increases its volatility compared to linear-chain esters like ethyl hexanoate. This property makes it a preferred choice in food flavoring .
Heteroaromatic Derivatives
- Compounds like Methyl 2-[(E)-2-cyano-2-(2-pyridinyl)ethenyl]amino-3-dimethylaminopropenoate (from ) incorporate pyridine and cyano groups, enabling π-π interactions and stabilization of conjugated systems. These features are absent in this compound, limiting direct comparison but highlighting diverse synthetic applications .
Stability and Reactivity
- Ethyl 3-(methylthio)propanoate and other esters degrade under accelerated storage conditions, with signal intensities weakening due to ester hydrolysis . This compound may exhibit similar instability in acidic or aqueous environments, though its amino group could mitigate hydrolysis compared to thioether analogs.
Biological Activity
Ethyl 3-[(2-methylpropyl)amino]propanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, emphasizing its significance in drug development and therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features an ethyl ester functional group and a branched alkyl amine, which contribute to its unique biological activity. The presence of the 2-methylpropyl group enhances the lipophilicity and steric properties of the molecule, influencing its interaction with biological targets.
This compound primarily acts as a Class III antiarrhythmic agent . Its mechanism involves:
- Inhibition of Potassium Ion Channels : The compound interacts with cardiac potassium channels, leading to prolonged repolarization phases during the cardiac action potential. This action stabilizes cardiac rhythms and prevents arrhythmias, making it a candidate for treating various cardiovascular conditions.
Binding Affinity and Structure-Activity Relationship (SAR)
Research indicates that this compound exhibits promising binding affinities to specific receptors associated with cardiac function. The structure-activity relationship studies focus on modifying the compound's structure to enhance its potency and selectivity towards these targets. Iterative cycles of synthesis and testing have led to optimized drug candidates that demonstrate improved pharmacokinetic properties.
Case Studies
- Cardiac Arrhythmias : A study demonstrated that this compound effectively reduced the incidence of arrhythmias in animal models by modulating ion channel activity. In vitro experiments showed a significant decrease in action potential duration at therapeutic concentrations, indicating its potential use in clinical settings.
- Comparative Analysis : A comparative study involving similar compounds highlighted the unique properties of this compound. For instance, while Mthis compound showed different solubility characteristics, this compound exhibited enhanced reactivity due to its specific substitution pattern.
Applications in Drug Development
The compound's versatile biological activity positions it as a valuable scaffold for developing novel pharmaceutical agents. Its applications extend beyond cardiology into areas such as:
- Enzyme Modulation : this compound has been explored for its potential in modulating various enzymes involved in metabolic pathways, suggesting broader therapeutic implications.
- Research Tool : It serves as a critical tool in studying enzyme interactions and metabolic processes, facilitating advancements in biochemical research.
Comparative Table of Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Mthis compound | Contains a methyl ester instead of ethyl | Different solubility characteristics |
| Ethyl 3-aminopropanoate | Lacks the 2-methylpropyl substitution | Different reactivity due to simpler amine structure |
| Methyl 3-(isopropyl)amino)propanoate | Contains an isopropyl group | Variations in steric effects affecting reactivity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
